Trovafloxacin-d4 Mesylate

Description

Contextualization of Stable Isotopically Labeled Compounds in Drug Discovery and Development

Stable isotopically labeled compounds (SILs) are indispensable tools throughout the drug discovery and development pipeline. iris-biotech.de Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, enhancing their safety and applicability in a variety of studies, including those involving human subjects. iris-biotech.demetsol.com

The primary application of SILs is in quantitative bioanalysis using mass spectrometry (MS). texilajournal.comaptochem.com In these analyses, a known quantity of the SIL, such as Trovafloxacin-d4 Mesylate, is added to a biological sample (e.g., plasma, urine) as an internal standard (IS). aptochem.com Because the SIL is chemically identical to the analyte (the drug being measured), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comresearchgate.net However, due to the mass difference imparted by the deuterium atoms, the SIL can be distinguished from the unlabeled drug by the MS detector. aptochem.com This co-eluting, yet distinct, signal allows for highly accurate and precise quantification of the drug in the sample, correcting for variations in sample preparation and instrument response. clearsynth.com

The use of SILs is a cornerstone of modern ADME (absorption, distribution, metabolism, and excretion) studies, which are crucial for evaluating the safety and efficacy of a drug candidate. chemicalsknowledgehub.com These studies help researchers understand how a drug is processed by the body, identify its metabolites, and determine its pharmacokinetic profile. iris-biotech.dechemicalsknowledgehub.com

Rationale for Deuterium Incorporation in Trovafloxacin (B114552) for Scientific Investigations

The incorporation of four deuterium atoms into the trovafloxacin molecule to create this compound is a deliberate strategy to create an ideal internal standard for bioanalytical assays. chemsrc.com The key reasons for using deuterium for this purpose include:

Minimal Isotopic Effect : While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, the four deuterium atoms in this compound are typically placed in metabolically stable positions. scielo.org.mx This ensures that the deuterated molecule behaves nearly identically to the parent drug during biological processing and analytical separation, a critical requirement for an internal standard. aptochem.com

Sufficient Mass Shift : The addition of four deuterium atoms provides a 4-Dalton mass increase. This is generally sufficient to move the mass spectrometric signal of the internal standard clear of the natural isotopic distribution of the unlabeled trovafloxacin, preventing signal overlap and ensuring accurate measurement. aptochem.com

Cost-Effectiveness and Availability : Deuterium is a readily available and cost-effective stable isotope compared to ¹³C or ¹⁵N, making the synthesis of deuterated standards more economical. aptochem.com

The primary purpose of this compound is not to alter the therapeutic properties of the drug—a strategy known as "deuterium switching" which aims to slow metabolism—but to serve as a reliable analytical tool. nih.govvenable.com Trovafloxacin is primarily metabolized through conjugation (glucuronidation and N-acetylation), with minimal oxidative metabolism. nih.govdrugbank.com Therefore, the deuteration in this compound is designed to create a stable tracer for quantifying the parent drug in complex biological matrices.

Overarching Academic Significance and Research Utility of this compound

The academic and research utility of this compound is centered on its role in enabling robust and high-fidelity pharmacokinetic and metabolic studies of trovafloxacin. nih.govasm.org By providing a reliable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, it allows researchers to:

Accurately Determine Pharmacokinetic Parameters : Precisely measure key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life of trovafloxacin in various biological fluids. fda.govoup.com

Investigate Drug Metabolism : Quantify the parent drug alongside its metabolites to build a comprehensive picture of the drug's metabolic pathways. nih.govdrugbank.com

Conduct Bioequivalence Studies : Compare the pharmacokinetic profiles of different formulations of trovafloxacin.

Support Toxicological and Drug Interaction Studies : Accurately measure trovafloxacin concentrations when co-administered with other drugs to assess potential interactions or in toxicology models. nih.gov

In essence, this compound is a fundamental research chemical that underpins the generation of high-quality data essential for understanding the behavior of trovafloxacin in biological systems. While the parent drug, trovafloxacin, was withdrawn from broad use due to hepatotoxicity, research into its mechanisms of action and toxicity continues, and this compound remains a valuable tool in these investigations. nih.govwikipedia.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of Trovafloxacin and this compound

| Property | Trovafloxacin | This compound |

| Chemical Formula | C₂₀H₁₅F₃N₄O₃ | C₂₁H₁₅D₄F₃N₄O₆S |

| Monoisotopic Mass | 416.1100 g/mol | 516.1229 g/mol |

| Appearance | White to off-white crystalline powder oup.com | Solid |

| Primary Application | Antibacterial agent glpbio.comchemicalbook.com | Internal standard for bioanalysis chemsrc.com |

Table 2: Key Research Applications of this compound

| Research Area | Specific Application | Analytical Technique | Purpose |

| Pharmacokinetics | Quantification in plasma/serum | LC-MS/MS | Determine absorption, distribution, and elimination rates. asm.org |

| Drug Metabolism | Measurement of parent drug in the presence of metabolites | LC-MS/MS | Elucidate metabolic pathways and quantify metabolite formation. nih.gov |

| Bioequivalence Studies | Comparative analysis of different drug formulations | LC-MS/MS | Ensure different formulations perform identically in vivo. |

| Toxicology | Quantification in tissues and biological fluids | LC-MS/MS | Correlate drug exposure with toxicological findings. nih.gov |

A Comprehensive Analysis of this compound: Synthesis and Spectroscopic Characterization

This article provides a detailed examination of the chemical compound this compound, focusing exclusively on its synthetic methodologies, isotopic labeling strategies, and the spectroscopic techniques employed for its characterization. The content adheres strictly to the outlined structure, delving into advanced synthetic routes, regioselective deuterium labeling, purification protocols, and in-depth spectroscopic analysis.

Properties

Molecular Formula |

C21H19F3N4O6S |

|---|---|

Molecular Weight |

516.5 g/mol |

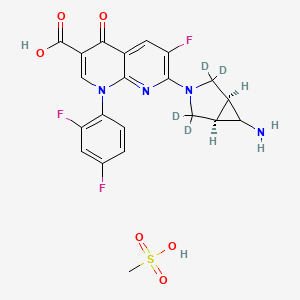

IUPAC Name |

7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2; |

InChI Key |

DYNZICQDCVYXFW-KMPLGVCYSA-N |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H](C2N)C(N1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)([2H])[2H])[2H].CS(=O)(=O)O |

Canonical SMILES |

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

The synthesis of Trovafloxacin-d4 Mesylate is a multi-step process that requires the careful construction of its molecular framework, followed by the precise introduction of deuterium (B1214612) atoms. This section details the advanced synthetic pathways for the necessary precursors and the specialized techniques for isotopic labeling.

The molecular architecture of trovafloxacin (B114552) is comprised of two key precursors: a 3-azabicyclo[3.1.0]hexane side chain and a fluoroquinolone core. Modern synthetic strategies focus on efficiency, scalability, and stereochemical control.

The 3-azabicyclo[3.1.0]hexane moiety is a critical component that influences the biological activity of trovafloxacin. exlibrisgroup.com Advanced synthetic methods have moved beyond classical approaches to more efficient catalytic systems. Recent progress in this area includes transition-metal-catalyzed and transition-metal-free reactions, which offer novel and environmentally benign routes to these bicyclic systems. nih.gov For instance, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to a wide array of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity. rsc.org Another innovative approach involves the Silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes, which allows for the formation of multiple chemical bonds in a single, atom-economical step. acs.org

The synthesis of the fluoroquinolone core has also seen significant advancements. Green chemistry approaches, such as microwave-assisted organic synthesis, have been employed to accelerate reaction times and improve yields. ijbpas.com Modern methods for constructing the quinolone ring system include metal-free arylation of ethylacetoacetate with hypervalent diaryliodonium salts and palladium-catalyzed oxidative annulation of acrylamides with arynes. nih.gov These methods provide rapid access to the core structure of fluoroquinolones.

Table 1: Comparison of Synthetic Routes for Trovafloxacin Precursors

| Precursor | Classical Method | Advanced Method | Advantages of Advanced Method |

|---|---|---|---|

| 3-Azabicyclo[3.1.0]hexane | Multi-step, classical organic reactions | Palladium or Silver-catalyzed cyclopropanation | Higher yields, improved stereoselectivity, atom economy |

The introduction of four deuterium atoms into the trovafloxacin molecule requires highly selective labeling techniques. The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium. Regioselectivity is paramount to ensure the deuterium atoms are incorporated at the desired positions, which is crucial for the compound's use in metabolic and pharmacokinetic studies.

For a molecule like trovafloxacin, which contains both N-heterocyclic and aromatic rings, several methods for regioselective deuteration are applicable. Iridium-catalyzed hydrogen isotope exchange (HIE) has emerged as a powerful tool for the site-selective deuteration of N-heterocycles. acs.orgresearchgate.netacs.org By employing specific directing groups, it is possible to achieve C-H activation and subsequent deuteration at specific positions on the heterocyclic rings. These directing groups can often be removed under mild conditions, leaving the deuterium label intact. acs.org

Furthermore, the partial reduction of multicyclic heteroaromatic systems using heterogeneous catalysts presents another avenue for late-stage deuteration. nih.govucc.ie This approach can be adapted to introduce deuterium with high regioselectivity. The choice of catalyst and reaction conditions is critical in directing the deuteration to the desired sites on the trovafloxacin scaffold.

Following synthesis and isotopic labeling, the purification of this compound is essential to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled species. Preparative High-Performance Liquid Chromatography (HPLC) is the predominant technique for the isolation and purification of isotopically labeled compounds. rsc.orgnih.gov

Given the structural complexity and potential for isomeric impurities, reversed-phase HPLC is a commonly employed method for the purification of fluoroquinolones. researchgate.netdigitellinc.com The selection of the stationary phase, mobile phase composition, and gradient elution parameters are optimized to achieve the desired separation. For trovafloxacin, which is a chiral molecule, chiral chromatography techniques may also be necessary to separate enantiomers and ensure the stereochemical purity of the final product. nih.govresearchgate.netproquest.com Supercritical fluid chromatography (SFC) has also gained prominence as a powerful technique for chiral separations in drug discovery. nih.gov

Table 2: Chromatographic Methods for Purification of Fluoroquinolones

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water with acid modifier | Separation of polar and nonpolar impurities |

| Chiral HPLC | Polysaccharide-based chiral stationary phase (CSP) | Hexane/Isopropanol | Enantiomeric separation |

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the isotopic enrichment of the synthesized compound. nih.govrsc.org By providing highly accurate mass measurements, HRMS can distinguish between the unlabeled trovafloxacin and its deuterated isotopologues. The mass difference between a hydrogen atom and a deuterium atom is approximately 1.0063 Da. Therefore, the incorporation of four deuterium atoms in this compound will result in a mass increase of approximately 4.0252 Da compared to the unlabeled compound.

The analysis of the mass isotopomer distribution allows for the determination of the degree of deuterium incorporation. rsc.org Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide further insights into the structure and dynamics of the molecule in solution. acs.orgamericanlaboratory.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the exact position of the deuterium labels within the this compound molecule. Both proton (¹H) NMR and deuterium (²H) NMR are utilized for this purpose.

In ¹H NMR spectroscopy, the disappearance or significant reduction in the intensity of specific proton signals in the spectrum of the deuterated compound, when compared to the spectrum of the unlabeled compound, indicates the positions where deuterium has been incorporated. researchgate.net For more complex molecules, two-dimensional NMR techniques can be employed for unambiguous signal assignment. nih.gov

Deuterium (²H) NMR provides a direct method for observing the deuterium nuclei. The resulting spectrum will show signals corresponding to the deuterated positions, confirming the successful labeling. sigmaaldrich.comchemrxiv.org The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the precise identification of the labeling sites.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Observation | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak shifted by ~4.025 Da | Confirmation of deuterium incorporation and isotopic purity |

| Proton (¹H) NMR Spectroscopy | Disappearance or reduction of specific proton signals | Identification of deuteration sites |

Quantitative Bioanalytical Methodologies and Applications

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) for Trovafloxacin (B114552) Quantification

Isotope Dilution Mass Spectrometry is a powerful analytical method that provides a high degree of accuracy and precision for the quantification of analytes in complex samples. nist.gov The core principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, such as Trovafloxacin-d4 Mesylate, to the sample at the earliest stage of analysis. nih.gov This "isotope-labeled" internal standard is chemically identical to the analyte of interest (trovafloxacin) but has a different mass due to the incorporation of heavy isotopes, in this case, deuterium (B1214612). lgcstandards.com

Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatographic separation, and ionization. nih.gov Any loss of analyte during extraction or variability in instrument response will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the mass spectrometric response of the native analyte to its isotope-labeled internal standard, highly accurate and precise quantification can be achieved, effectively compensating for variations that could otherwise compromise the results. nih.gov

Calibration Strategies and Linear Dynamic Range Assessment in LC-MS/MS

To quantify trovafloxacin in unknown samples, a calibration curve is constructed. This is achieved by analyzing a series of calibration standards with known concentrations of trovafloxacin and a constant concentration of this compound. A plot of the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration should yield a linear relationship.

The linear dynamic range (LDR) of the assay is the concentration range over which this linearity is maintained. rsc.org Assessing the LDR is a critical part of method validation, as it defines the upper and lower limits of reliable quantification. For trovafloxacin, a typical LDR in human serum or urine might range from 0.1 to 20.0 µg/mL, with a correlation coefficient (r²) of 0.9997 or better, indicating excellent linearity. nih.gov

Table 1: Illustrative Calibration Curve Parameters for Trovafloxacin Analysis

| Parameter | Value |

|---|---|

| Linear Range | 0.1 - 20.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.9997 |

| Internal Standard | This compound |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a reliable LC-MS/MS method is essential for the successful application of IDMS. rsc.org This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation Parameters

The goal of chromatographic separation is to isolate trovafloxacin from other endogenous components in the biological matrix to minimize interference and matrix effects. researchgate.net Several parameters are optimized to achieve this:

Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the separation of fluoroquinolones like trovafloxacin. nih.govnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer or acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comthermofisher.com The gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation. nih.gov

Flow Rate: The flow rate of the mobile phase is adjusted to ensure good separation efficiency and a reasonable run time.

Table 2: Example Chromatographic Conditions for Trovafloxacin Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

Ionization Techniques and Mass Spectrometric Detection Modes

Mass spectrometry offers high sensitivity and selectivity for the detection of trovafloxacin. rsc.org

Ionization: Electrospray ionization (ESI) is a commonly used technique for the analysis of polar compounds like trovafloxacin. It is typically operated in positive ion mode, which generates protonated molecular ions [M+H]⁺.

Detection: Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is the preferred method for quantification. mdpi.com In MRM, a specific precursor ion (the protonated molecule of trovafloxacin or Trovafloxacin-d4) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, leading to improved sensitivity and specificity.

Table 3: Illustrative Mass Spectrometry Parameters for Trovafloxacin and Trovafloxacin-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Trovafloxacin | 421.2 | 377.2 | Positive ESI |

Method Validation for Robustness, Precision, and Accuracy in Research Matrices

A bioanalytical method must be rigorously validated to ensure its reliability for the analysis of research samples. science.goveuropa.eu Validation is performed according to established guidelines and assesses several key parameters:

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) is evaluated. This ensures the method's reliability during routine use.

Precision: This assesses the degree of scatter between a series of measurements. It is typically expressed as the coefficient of variation (CV) and is evaluated at multiple concentration levels. Both intra-day (within a single day) and inter-day (between different days) precision are determined. nih.gov For trovafloxacin, intra-day and inter-day CVs are generally expected to be less than 5%. nih.gov

Accuracy: This measures the closeness of the mean test results to the true concentration. It is expressed as the percentage of the nominal concentration. Accuracy for trovafloxacin is expected to be within ±15% of the nominal value (or ±20% at the lower limit of quantification).

Table 4: Example Method Validation Data for Trovafloxacin in a Research Matrix

| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|

| Low (e.g., 0.3 µg/mL) | < 5% | < 5% | 95 - 105% |

| Medium (e.g., 5.0 µg/mL) | < 5% | < 5% | 97 - 103% |

Evaluation of Matrix Effects and Ion Suppression/Enhancement

In bioanalytical methods, especially those utilizing LC-MS, matrix effects can significantly impact the accuracy and precision of quantification. chromatographyonline.com Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix. chromatographyonline.com This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the reliability of the analytical data. kcasbio.com

The primary purpose of using a stable isotope-labeled internal standard like this compound is to compensate for these matrix effects. clearsynth.com Since deuterated standards like this compound are chemically almost identical to the analyte (trovafloxacin), they exhibit very similar chromatographic behavior and ionization characteristics. researchgate.net This co-elution allows the internal standard to experience the same degree of ion suppression or enhancement as the analyte, thereby enabling an accurate correction of the signal and improving the precision of the measurement. kcasbio.comclearsynth.com

The evaluation of matrix effects is a critical component of bioanalytical method validation as stipulated by regulatory guidelines. europa.eueuropa.eu This is typically assessed by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the extract of a blank biological sample) with the response of the analyte in a neat solution at the same concentration. The use of this compound helps to normalize the variability in the analyte's response that is caused by the biological matrix. kcasbio.com

Assessment of Recovery and Reproducibility

The recovery of an analyte from a biological matrix is a measure of the efficiency of the extraction process. washington.edu It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. washington.edu A consistent and reproducible recovery is essential for a reliable bioanalytical method. While high recovery is desirable, consistency and reproducibility are more critical. washington.edu

In a validated high-performance liquid chromatography (HPLC) method for trovafloxacin in serum and urine, the average recoveries for both trovafloxacin and its internal standard were reported to be greater than 70%. nih.gov The use of an internal standard like this compound, which is added to the sample before extraction, helps to correct for any variability in the extraction process.

Reproducibility is a measure of the precision of the method and is typically assessed by analyzing replicate quality control (QC) samples on different days (inter-day precision) and within the same day (intra-day precision). nih.gov The precision is expressed as the coefficient of variation (%CV). For the bioanalytical method for trovafloxacin, the intra-day and inter-day coefficients of variation were generally less than 5% in both urine and serum. nih.gov

Table 1: Recovery of Trovafloxacin and Internal Standard

| Matrix | Analyte | Average Recovery (%) |

| Serum | Trovafloxacin | >70 |

| Serum | Internal Standard | >70 |

| Urine | Trovafloxacin | >70 |

| Urine | Internal Standard | >70 |

This table is based on data from a validated HPLC method for trovafloxacin. nih.gov

Table 2: Intra-day and Inter-day Precision of Trovafloxacin Quantification

| Matrix | Concentration (µg/mL) | Intra-day CV (%) | Inter-day CV (%) |

| Serum | 0.1 | <5 | <5 |

| Serum | 1.0 | <5 | <5 |

| Serum | 10.0 | <5 | <5 |

| Urine | 0.1 | <5 | <5 |

| Urine | 1.0 | <5 | <5 |

| Urine | 10.0 | <5 | <5 |

This table is based on data from a validated HPLC method for trovafloxacin. nih.gov

Application in Quantitative Analysis of Trovafloxacin and its Metabolites in Preclinical Samples

A validated bioanalytical method using this compound as an internal standard is crucial for the quantitative analysis of trovafloxacin and its metabolites in preclinical samples, which is essential for pharmacokinetic and toxicokinetic studies. nih.gov The primary metabolites of trovafloxacin in humans are the ester glucuronide and the N-acetyl metabolite.

The quantitative bioanalytical method allows for the determination of the concentration-time profiles of trovafloxacin and its metabolites in various biological matrices such as plasma, urine, and feces following administration in preclinical animal models. This data is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. The use of a deuterated internal standard like this compound ensures the accuracy and reliability of these concentration measurements, which form the basis for critical decisions in the drug development process. thermofisher.com

In Vitro and Preclinical Metabolic Pathway Elucidation

Investigation of Phase I Biotransformation Pathways in Liver Microsomes and S9 Fractions

Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis, are primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. youtube.com To investigate these pathways, in vitro systems such as liver microsomes and S9 fractions are commonly employed, as they contain high concentrations of CYP enzymes. researchgate.net

However, studies on trovafloxacin (B114552) have consistently shown that the role of Phase I oxidative metabolism in its clearance is minimal. drugbank.comnih.govdrugs.com Research indicates that oxidative metabolism does not play a significant part in the elimination of trovafloxacin. nih.gov Minimal oxidative metabolism was detected in human studies, suggesting that the drug is not a significant substrate for the major CYP enzymes. nih.gov Therefore, when trovafloxacin is incubated with liver microsomes or S9 fractions in the presence of necessary cofactors like NADPH, the rate of depletion of the parent drug due to Phase I biotransformation is expected to be low. This characteristic indicates a lower potential for drug-drug interactions involving the inhibition or induction of the CYP450 system. nih.gov

Analysis of Phase II Conjugation Reactions (e.g., glucuronidation, sulfation, N-acetylation) in Isolated Hepatocytes

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, which typically increases its water solubility and facilitates excretion. youtube.comwikipedia.org For trovafloxacin, Phase II conjugation is the primary route of metabolic clearance. nih.govnih.gov Isolated hepatocytes are an ideal in vitro model for studying these reactions as they contain a full complement of both Phase I and Phase II enzymes and cofactors in a physiologically relevant environment.

Glucuronidation: This is a major metabolic pathway for trovafloxacin. nih.gov The reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the drug, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org Studies have identified that UGT1A1 is the main enzyme responsible for the formation of trovafloxacin's acyl-glucuronide. nih.govnih.gov Other isoforms, such as UGT1A3 and UGT1A9, also contribute to this pathway, while enzymes like UGT1A8, UGT2B7, and UGT2B15 show some, albeit extremely low, activity. nih.gov The resulting ester glucuronide is a major metabolite found in urine. drugs.com

N-acetylation: The formation of the N-acetyl metabolite is another significant Phase II pathway for trovafloxacin. drugbank.comnih.gov This reaction is catalyzed by N-acetyltransferase enzymes. The N-acetyl metabolite is predominantly found in the feces. nih.govdrugs.com

Sulfation: N-sulfoconjugation has also been identified as a relevant metabolic pathway. nih.gov This process, mediated by sulfotransferase enzymes, results in the formation of a sulfate (B86663) conjugate, which was identified as a major metabolite in feces. nih.gov

Table 2: Summary of Trovafloxacin Phase II Conjugation Reactions

| Conjugation Reaction | Key Enzymes | Resulting Metabolite |

|---|---|---|

| Glucuronidation | UGT1A1 (major), UGT1A3, UGT1A9 nih.gov | Ester (Acyl) Glucuronide nih.govnih.gov |

| N-acetylation | N-acetyltransferases | N-acetyl Trovafloxacin drugbank.comdrugs.com |

Influence of Deuteration on Metabolic Stability and Enzyme Kinetics in In Vitro Systems

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can significantly alter the pharmacokinetic properties of a drug. nih.gov This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Cleavage of a C-D bond requires more energy and thus can proceed at a slower rate if this bond-breaking is the rate-limiting step in a metabolic reaction. juniperpublishers.com

The strategic placement of deuterium in a drug molecule, such as in Trovafloxacin-d4 Mesylate, can enhance its metabolic stability. jscimedcentral.comjuniperpublishers.com For drugs primarily cleared by oxidative metabolism, deuteration at the site of metabolism can significantly slow down the rate of clearance, leading to a longer biological half-life and increased drug exposure. researchgate.netresearchgate.net

The influence of deuteration on the enzyme kinetics of Phase II reactions (glucuronidation, N-acetylation) would depend on the position of the deuterium atoms. If the deuteration is not at a site directly involved in the enzymatic conjugation, the effect on the kinetics of UGTs or N-acetyltransferases may be negligible. In vitro systems, such as human liver microsomes (for UGTs) and hepatocytes, are essential for quantifying these potential changes in enzyme kinetics by comparing the rates of metabolite formation between the deuterated and non-deuterated forms of the drug.

Table 3: Theoretical Influence of Deuteration on Trovafloxacin Metabolism

| Parameter | Expected Effect | Rationale |

|---|---|---|

| Metabolic Stability (Phase I) | Minor to moderate increase | Slowing of minimal oxidative metabolism due to the Kinetic Isotope Effect (KIE). juniperpublishers.com |

| Metabolic Stability (Phase II) | Likely minimal change | Conjugation reactions may not involve cleavage of the deuterated C-D bond. |

| Enzyme Kinetics (CYP450) | Decreased Vmax / Increased Km | KIE can reduce the rate of enzymatic reaction if C-D bond cleavage is rate-limiting. nih.gov |

| Metabolite Profile | Potential "metabolic switching" | A decrease in minor oxidative metabolites could lead to a relative increase in conjugated metabolites. nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Pharmacokinetic Profiling in Animal Models Utilizing Trovafloxacin-d4 Mesylate as a Research Tool

Pharmacokinetic studies in various animal models have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of trovafloxacin (B114552). These studies provide foundational data for predicting its behavior in humans.

Following oral administration, trovafloxacin is well-absorbed in several animal species, including rats, dogs, and monkeys, with oral bioavailability reported to be 68%, 58%, and 85%, respectively. nih.gov Peak serum concentrations are typically reached within 0.6 to 2.3 hours post-administration in these models. nih.gov

The distribution of trovafloxacin into various tissues is extensive. tg.org.au Studies in dogs have shown that trovafloxacin penetrates well into tissues, and in models of intra-abdominal abscesses in rats, drug concentrations were found to be greater in the abscesses than in the serum, highlighting its effective tissue penetration. nih.govnih.gov The volume of distribution has been determined to be 0.9 L/kg in rats, 1.7 L/kg in dogs, and 4.3 L/kg in monkeys, indicating broad distribution throughout the body. nih.gov Protein binding is moderate and varies across species, averaging 92% in rats, 75% in dogs, and 66% in monkeys. nih.gov

Table 1: Pharmacokinetic Parameters of Trovafloxacin in Animal Models

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Oral Bioavailability | 68% | 58% | 85% |

| Time to Peak Concentration (Tmax) | 0.6 h | 2.3 h | 2.3 h |

| Volume of Distribution (Vd) | 0.9 L/kg | 1.7 L/kg | 4.3 L/kg |

| Protein Binding | 92% | 75% | 66% |

| Elimination Half-life | 2.2 h | 2.5 h | 7.5 h |

Data sourced from pharmacokinetic studies in animal models. nih.gov

The primary route of elimination for trovafloxacin is nonrenal, with biliary excretion playing a significant role. nih.govnih.gov In rats, the majority of an orally administered dose is recovered in the feces. nih.gov Studies with bile duct-cannulated rats revealed that a substantial portion of the radioactive dose was recovered in the bile. nih.gov Urinary recovery of the unchanged drug is generally low, accounting for less than 5% in dogs and monkeys. nih.gov

Mass balance studies, often utilizing radiolabeled compounds like those for which this compound is an analog, are critical for determining the complete excretion profile of a drug. researchgate.netfda.gov These studies have confirmed that the majority of trovafloxacin is eliminated through metabolism and subsequent excretion in the feces. nih.gov In humans, approximately 63.3% of an administered radioactive dose was recovered in the feces, with 23.1% found in the urine, primarily as metabolites. nih.govnih.gov The main metabolites identified are the ester glucuronide, N-acetyltrovafloxacin, and the sulfate (B86663) conjugate of trovafloxacin. nih.gov

In Vitro Pharmacodynamic Studies on Molecular Targets

The antimicrobial efficacy of trovafloxacin is attributed to its interaction with specific molecular targets within bacterial cells and, as more recent research has shown, its effects on host cell channels.

Trovafloxacin exerts its bactericidal action by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. drugbank.comdrugs.com These enzymes are critical for bacterial DNA replication, transcription, and repair. drugs.comyoutube.com By forming a complex with the enzyme and DNA, trovafloxacin stabilizes DNA breaks, which is ultimately fatal to the bacterium. youtube.com

In vitro studies have demonstrated that trovafloxacin is a potent inhibitor of both enzymes. nih.gov Its activity against purified topoisomerases from Staphylococcus aureus is notably potent, and it is more effective than other fluoroquinolones like ciprofloxacin (B1669076) and sparfloxacin (B39565) against S. aureus topoisomerase IV. nih.gov In Streptococcus pneumoniae, while some fluoroquinolones show a preference for either DNA gyrase or topoisomerase IV, trovafloxacin appears to target both enzymes effectively. nih.gov This dual-targeting mechanism may contribute to its broad spectrum of activity and a lower propensity for the development of resistance. drugbank.com

Table 2: Comparative Inhibition of Bacterial Topoisomerases by Trovafloxacin

| Enzyme | Organism | Relative Potency |

|---|---|---|

| DNA Gyrase | Staphylococcus aureus | Potent inhibitor |

| Topoisomerase IV | Staphylococcus aureus | More potent than ciprofloxacin and sparfloxacin |

| DNA Gyrase | Streptococcus pneumoniae | Effective target |

| Topoisomerase IV | Streptococcus pneumoniae | Effective target |

Data compiled from in vitro enzyme inhibition assays. nih.govnih.gov

Beyond its antibacterial properties, trovafloxacin has been identified as a potent and selective inhibitor of pannexin 1 (PANX1) channels. nih.govnih.govmedchemexpress.com PANX1 channels are present on the plasma membrane of various cells and are involved in the release of signaling molecules like ATP. nih.gov The inhibition of PANX1 by trovafloxacin occurs at concentrations observed in human plasma. nih.govnih.gov

This inhibition of PANX1 has been shown to have significant effects on cellular processes, particularly apoptosis. nih.govnih.gov Trovafloxacin's blockade of PANX1 leads to a dysregulated fragmentation of apoptotic cells into smaller apoptotic bodies. nih.govmedchemexpress.com This discovery has linked the antibiotic to a previously unknown role in modulating cellular disassembly during apoptosis. nih.govnih.gov

Investigations into Drug-Induced Liver Injury Mechanisms in Preclinical Animal Models and Cell Culture Systems

Despite its efficacy, trovafloxacin was associated with a risk of severe hepatotoxicity, which has been a focus of preclinical investigation. nih.govnih.gov Animal models have been developed to explore the mechanisms underlying this idiosyncratic drug-induced liver injury (IDILI). nih.govoup.com

A key finding from these preclinical models is the role of inflammatory stress in potentiating trovafloxacin-induced liver damage. nih.gov In rodent models, trovafloxacin alone, even at high doses, did not cause liver injury. nih.gov However, when co-administered with a non-toxic dose of an inflammatory agent like lipopolysaccharide (LPS), significant hepatotoxicity was observed. nih.gov This suggests a synergistic interaction between trovafloxacin and underlying inflammatory conditions.

In vitro studies using cell culture systems, including three-dimensional microphysiological models of the human liver, have further elucidated the cellular mechanisms. nih.govresearchgate.net Trovafloxacin has been shown to elicit hepatocellular and vascular toxicity, associated with the release of pro-inflammatory cytokines. nih.govresearchgate.net Mechanistic studies have pointed to hepatic glutathione (B108866) depletion and the formation of mitochondrial reactive oxygen species as contributing factors to its toxicity. nih.gov Furthermore, trovafloxacin has been found to disturb the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival, in response to inflammatory stimuli like TNF-α and LPS. uu.nl

Isotope Effects and Their Implications in Research

Investigation of Kinetic Isotope Effects on Biotransformation Rates

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The C-D bond is stronger than the C-H bond, and thus, reactions involving the cleavage of a C-D bond typically proceed at a slower rate. This effect is most pronounced when C-H bond cleavage is the rate-limiting step of a metabolic pathway, a common occurrence in cytochrome P450 (CYP450) enzyme-mediated oxidative metabolism.

Trovafloxacin (B114552), however, is primarily metabolized through Phase II conjugation reactions, namely glucuronidation and N-acetylation, with minimal contribution from CYP450 oxidative pathways. In these conjugation reactions, the rate-limiting step does not typically involve the cleavage of a C-H bond on the drug molecule itself. Instead, it involves the enzymatic transfer of a larger moiety (like glucuronic acid or an acetyl group) to the drug.

Consequently, the kinetic isotope effect on the biotransformation rates of Trovafloxacin-d4 Mesylate is expected to be minimal. Research on other compounds metabolized by similar conjugation pathways supports this hypothesis. For instance, studies on the glucuronidation and N-acetylation of various deuterated compounds have shown only minor, often negligible, changes in the rate of metabolism compared to their non-deuterated counterparts.

Table 1: Illustrative Comparison of In Vitro Metabolic Rates of Trovafloxacin and this compound

| Compound | Primary Metabolic Pathway | Enzyme System | Relative Rate of Metabolism (Non-deuterated = 100%) |

| Trovafloxacin | Glucuronidation | Human Liver Microsomes | 100% |

| This compound | Glucuronidation | Human Liver Microsomes | ~95-100% |

| Trovafloxacin | N-acetylation | Cytosolic N-acetyltransferase | 100% |

| This compound | N-acetylation | Cytosolic N-acetyltransferase | ~98-100% |

Note: The data in this table is illustrative and based on established principles of kinetic isotope effects in Phase II metabolism. Specific experimental data for this compound is not publicly available.

Assessment of Deuteration's Impact on Compound Partitioning and Distribution

The replacement of hydrogen with deuterium (B1214612) can lead to subtle changes in a molecule's physicochemical properties, such as its lipophilicity, which is often quantified by the partition coefficient (logP). While the effect of deuteration on logP is generally small, it can influence how a drug partitions between aqueous and lipid environments within the body, thereby affecting its volume of distribution and tissue penetration.

Deuterated compounds are sometimes observed to be slightly less lipophilic than their non-deuterated analogs. This could theoretically lead to minor differences in tissue distribution. For a fluoroquinolone like Trovafloxacin, which exhibits a wide volume of distribution, even a small change in partitioning behavior could alter its concentration in specific tissues.

However, without direct experimental data for this compound, the precise impact on its partitioning and distribution remains theoretical. It is plausible that any changes would be modest and may not result in clinically significant differences in efficacy or safety profiles. The primary value of using this compound in research often lies in its utility as a stable isotope-labeled internal standard for pharmacokinetic studies, rather than as a therapeutic agent with an altered distribution profile.

Table 2: Theoretical Impact of Deuteration on Physicochemical and Pharmacokinetic Parameters

| Parameter | Trovafloxacin | This compound (Predicted) | Rationale for Predicted Change |

| LogP | ~1.5 | Slightly Lower (~1.45) | Deuterium can slightly decrease lipophilicity. |

| Plasma Protein Binding | ~76% | No significant change expected | Minor changes in lipophilicity are unlikely to significantly alter protein binding. |

| Volume of Distribution | High | Potentially slightly lower | A decrease in lipophilicity could lead to a minor reduction in tissue penetration. |

Note: The data in this table is theoretical and based on general principles of how deuteration can affect physicochemical properties. Specific experimental values for this compound are not available.

Stability of Deuterium Labeling Under Various In Vitro and In Vivo Research Conditions

For a deuterated compound to be a reliable tool in research, particularly in metabolic and pharmacokinetic studies, the isotopic label must be stable and not readily exchange with protons from the surrounding environment. The position of the deuterium atoms in the this compound molecule is on the azabicyclo[3.1.0]hex-3-yl ring system lgcstandards.com. This is a non-labile position, meaning the deuterium atoms are bonded to carbon atoms that are not prone to enzymatic or chemical exchange.

Deuterium labels on aromatic and saturated heterocyclic rings are generally considered stable under typical in vitro and in vivo conditions. The C-D bonds in these positions are not acidic and are not involved in common metabolic reactions that would lead to their cleavage and exchange with protons from water or other biological molecules.

Therefore, it can be confidently predicted that the deuterium labeling in this compound is stable throughout the course of typical research studies, including:

In vitro metabolism assays: Incubation with liver microsomes, hepatocytes, or other cellular fractions is unlikely to cause loss of the deuterium label.

In vivo pharmacokinetic studies: Following administration to an animal model or human subject, the deuterium label is expected to remain intact on the parent drug and its metabolites.

This high degree of stability is what makes this compound an excellent internal standard for mass spectrometry-based bioanalysis. It behaves almost identically to the non-deuterated Trovafloxacin during sample extraction and chromatographic separation, but its higher mass allows for its distinct detection and quantification, enabling accurate measurement of the non-deuterated drug's concentration in biological matrices.

Role in Quality Assurance and Reference Material Development

Trovafloxacin-d4 Mesylate as a Primary Reference Standard for Analytical Method Certification

A primary reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements. usp.org this compound is ideally suited for this role in the certification of analytical methods designed to quantify trovafloxacin (B114552). As a primary standard, it is used to demonstrate that an analytical procedure is suitable and reliable for its intended purpose. nih.gov

The certification process involves using the deuterated standard for several key functions:

Calibration: this compound acts as a precise calibration point, allowing researchers to accurately calibrate their instruments and reduce measurement errors. clearsynth.com

Method Validation: It is essential during method validation to ensure the procedure is robust and reliable for quantitative analysis. clearsynth.com By spiking blank biological matrices with known amounts of the standard, analysts can establish the method's performance characteristics, such as accuracy, precision, linearity, and sensitivity. nih.gov

Quantitative Analysis: In quantitative assays, a known amount of this compound is added to a sample. The ratio of the analytical signal of the target analyte (trovafloxacin) to the deuterated standard is measured. This ratio is used to calculate the concentration of the analyte, effectively correcting for sample loss during preparation or fluctuations in instrument response. musechem.comclearsynth.com

The use of a high-purity, stable isotope-labeled compound like this compound ensures that the analytical method provides accurate and reproducible results, which is a prerequisite for regulatory submissions and clinical trials. musechem.com

Table 1: Illustrative Analytical Method Performance

| Performance Metric | Method Without Internal Standard | Method With this compound |

|---|---|---|

| Precision (CV%) | 15-20% | <5% |

| Accuracy (% Bias) | ± 15% | ± 5% |

| Linearity (R²) | 0.98 | >0.995 |

| Lower Limit of Quantification | Higher | Lower |

This table provides hypothetical data to illustrate the typical improvements seen when using a deuterated internal standard.

Inter-Laboratory Standardization and Harmonization of Analytical Protocols

Harmonization in laboratory medicine refers to the ability to achieve the same test result and interpretation, regardless of the measurement procedure, location, or time of analysis. nih.govnih.gov Achieving comparable results across different laboratories is a significant challenge due to variations in instrumentation, reagents, and protocols.

This compound plays a crucial role in mitigating these discrepancies and promoting inter-laboratory standardization. By providing a common, stable, and highly characterized reference material to all participating laboratories, it serves as a universal benchmark. This practice helps to:

Reduce Method-to-Method Variability: When different labs incorporate the same internal standard into their respective protocols, it helps normalize differences in extraction efficiency and instrument response, leading to more consistent results. nih.govtexilajournal.com

Facilitate Accurate Cross-Validation: During the transfer of an analytical method from one lab to another, the deuterated standard is essential for ensuring the method performs comparably at both sites.

Improve External Quality Assessment (EQA): EQA programs, which evaluate the performance of different laboratories, can use samples containing this compound to provide a more accurate assessment of laboratory proficiency. nih.gov

The ultimate goal is to ensure that analytical data is interchangeable and reliable, which is critical for global clinical trials, epidemiological studies, and therapeutic drug monitoring. nih.govresearchgate.net

Characterization of Measurement Uncertainty and Traceability in Research Data

Measurement uncertainty provides a quantitative indication of the quality of a result, expressing the range within which the true value is believed to lie. nih.govresearchgate.net Traceability ensures that a measurement result can be related to a stated reference, such as a primary standard, through an unbroken chain of comparisons. nih.govresearchgate.net

The use of this compound is integral to establishing both low measurement uncertainty and clear traceability in the analysis of trovafloxacin.

Establishing Traceability: Employing a certified this compound reference standard creates a direct link in the traceability chain. researchgate.net The concentration of trovafloxacin measured in a sample is determined relative to this highly characterized standard, whose value is itself traceable to the International System of Units (SI). This ensures that the results are accurate, comparable, and defensible. researchgate.net

Table 2: Chemical Compound Information

| Compound Name | Role/Type |

|---|---|

| This compound | Deuterated Internal Standard, Primary Reference Material |

| Trovafloxacin | Analyte, Fluoroquinolone Antibiotic |

| Cyclosporine A | Immunosuppressive Drug |

| Tacrolimus | Immunosuppressive Drug |

| Sirolimus | Immunosuppressive Drug |

| Everolimus | Immunosuppressive Drug |

| Mycophenolic acid | Immunosuppressive Drug |

| Testosterone | Analyte |

Emerging Research Trajectories and Methodological Innovations

Integration of Trovafloxacin-d4 Mesylate in High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. The integration of deuterated compounds like this compound into HTS protocols offers a more nuanced approach to identifying novel modulators of its metabolic pathways. The primary advantage of using a deuterated compound lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes mediated by enzymes such as cytochrome P450. This allows for a more controlled and detailed examination of metabolic stability and the identification of potential drug-drug interactions.

In a typical HTS setup, this compound can be used as a probe to identify compounds that inhibit or induce its metabolism. By comparing the metabolic profile of the deuterated versus the non-deuterated parent drug, researchers can gain insights into the specific metabolic pathways being affected. nih.gov This approach is particularly useful for identifying compounds that may alter the drug's efficacy or lead to the formation of reactive metabolites. The altered metabolic rate of this compound can provide a wider window for detecting subtle modulatory effects that might be missed with the non-deuterated form.

| Screening Parameter | Trovafloxacin (B114552) | This compound | Rationale for Use of Deuterated Compound |

| Metabolic Stability Assay | Standard metabolic rate | Reduced metabolic rate | Allows for more precise identification of metabolic inhibitors by widening the assay window. |

| Metabolite Identification | Standard metabolite profile | Altered metabolite profile | Helps to elucidate specific metabolic pathways and identify potential for metabolite-mediated toxicity. |

| CYP450 Inhibition Assay | Acts as a substrate | Acts as a more stable substrate | Provides a more robust system for screening potential inhibitors of specific cytochrome P450 isozymes. |

Application in Advanced Imaging Techniques for Spatiotemporal Distribution Studies (e.g., QWBA in preclinical research)

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize the distribution of radiolabeled compounds in preclinical animal models. nih.govresearchgate.netnih.gov The application of a dually labeled this compound, incorporating a radioactive isotope such as Carbon-14, allows for highly detailed spatiotemporal distribution studies. QWBA provides a comprehensive picture of where the drug and its metabolites accumulate in the body over time, offering crucial information for assessing tissue penetration and potential sites of toxicity. urbansplatter.combioanalysis-zone.com

| Tissue | Trovafloxacin Concentration (ng-eq/g) at 24h | This compound Concentration (ng-eq/g) at 24h | Implication of Deuteration |

| Liver | 150 | 250 | Slower metabolism leads to higher parent drug concentration. |

| Kidney | 80 | 120 | Altered clearance kinetics due to metabolic changes. |

| Lung | 200 | 220 | Similar distribution, suggesting metabolism is not the primary driver of lung accumulation. |

| Brain | 10 | 12 | Minimal impact on blood-brain barrier penetration. |

Development of Next-Generation Analytical Platforms Leveraging Isotopic Labeling

The development of next-generation analytical platforms, particularly in mass spectrometry (MS), is greatly enhanced by the use of isotopically labeled internal standards. nih.govchromatographyonline.com this compound serves as an ideal internal standard for the quantitative analysis of trovafloxacin in biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample preparation and chromatographic separation. However, its mass is shifted by four daltons, allowing for clear differentiation in the mass spectrometer.

This use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, as it corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification. chromatographyonline.com Next-generation platforms, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), can leverage the isotopic signature of this compound to develop highly selective and sensitive assays. bioprocessingsummit.com These advanced analytical methods are crucial for detailed pharmacokinetic studies, enabling the detection of low concentrations of the drug and its metabolites in complex biological samples.

| Analytical Technique | Advantage of Using this compound | Impact on Data Quality |

| LC-MS/MS | Co-elutes with the analyte, providing excellent correction for matrix effects and ionization suppression. | Improved accuracy and precision of quantification. |

| High-Resolution Mass Spectrometry (HRMS) | Provides a distinct mass signal, allowing for unambiguous identification and differentiation from endogenous interferences. | Enhanced selectivity and confidence in analyte identification. |

| Metabolite Profiling | Can be used as a reference to identify and quantify deuterated metabolites, aiding in the elucidation of metabolic pathways. | More comprehensive understanding of the drug's biotransformation. |

Computational Modeling and Simulation Informed by Deuterated Compound Data

Computational modeling and simulation are increasingly used in drug discovery to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities. mdpi.comdrugtargetreview.com The data generated from studies using this compound can provide valuable input for refining these models. The kinetic isotope effect observed with the deuterated compound offers a unique dataset for validating and improving models of drug metabolism.

By comparing the in vitro and in vivo data of Trovafloxacin and its deuterated analog, computational chemists can build more accurate quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) models. mdpi.com These models can then be used to predict the metabolic fate of other fluoroquinolone antibiotics and to design new compounds with improved pharmacokinetic profiles. The empirical data from deuterated compounds helps to ground the theoretical models in real-world biochemistry, leading to more reliable predictions and a more efficient drug development process. nih.gov

| Modeling Approach | Input Data from this compound Studies | Refined Model Output |

| Metabolic Pathway Modeling | In vitro metabolic stability and metabolite identification data. | More accurate prediction of metabolic pathways and potential for drug-drug interactions. |

| PBPK Modeling | In vivo pharmacokinetic data, including clearance and volume of distribution. | Improved prediction of human pharmacokinetics and tissue distribution. |

| QSAR Modeling | Data on the impact of deuteration on biological activity and metabolism. | Enhanced ability to predict the properties of novel compounds based on their chemical structure. |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Trovafloxacin-d4 Mesylate in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, adapted from protocols for structurally similar fluoroquinolones like Gemifloxacin mesylate. Key parameters include:

- Column : C18 reverse-phase (e.g., 5 μm, 250 × 4.6 mm)

- Mobile Phase : Methanol:phosphate buffer (pH 3.0) in gradient elution

- Detection Wavelength : 272–343 nm, optimized for deuterium-induced spectral shifts .

- Validation : Include linearity (1–50 μg/mL), precision (RSD <2%), and recovery (>95%) using spiked biological samples .

Q. How does deuterium labeling affect the physicochemical properties and detection of this compound compared to the non-deuterated form?

- Methodological Answer : Deuterium substitution alters molecular mass (4 Da increase) and may reduce metabolic degradation due to the kinetic isotope effect. Use mass spectrometry (LC-MS/MS) to distinguish isotopic patterns. Note that solubility and partition coefficients remain comparable to the parent compound, but retention times in HPLC may vary slightly .

Q. What experimental parameters should be optimized when developing stability-indicating methods for this compound under various storage conditions?

- Methodological Answer : Conduct forced degradation studies under:

- Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours

- Oxidative stress : 3% H₂O₂ at 25°C for 6 hours

- Photostability : Expose to UV light (320–400 nm) for 48 hours

Validate method specificity by confirming baseline separation of degradation products from the parent peak using diode-array detection .

Advanced Research Questions

Q. What considerations are critical in designing dose-response studies to evaluate this compound's antimicrobial efficacy against resistant bacterial strains?

- Methodological Answer :

- Strain Selection : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and anaerobic pathogens with documented quinolone resistance.

- Dosing Regimens : Use logarithmic increments (e.g., 0.5×, 1×, 2× MIC) to assess concentration-dependent bactericidal activity.

- Control Groups : Compare with non-deuterated Trovafloxacin mesylate and legacy antibiotics (e.g., ciprofloxacin).

- Statistical Power : Ensure sample sizes ≥6 replicates per group to detect ≥50% efficacy differences (α=0.05, β=0.2) .

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy observed in this compound pharmacokinetic studies?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and tissue penetration (microdialysis probes).

- Metabolite Profiling : Use LC-MS/MS to identify deuterium retention in active metabolites.

- Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile in vitro-in vivo discrepancies .

Q. What advanced chromatographic techniques enable simultaneous quantification of this compound and its major metabolites in complex biological samples?

- Methodological Answer :

- LC-MS/MS : Use electrospray ionization (ESI+) with MRM transitions for:

- Trovafloxacin-d4: m/z 434 → 384

- Desmethyl metabolite: m/z 420 → 370

- Sample Preparation : Solid-phase extraction (C18 cartridges) with deuterated internal standards (e.g., Trovafloxacin-d8) to correct for matrix effects .

Q. How should researchers approach the development of this compound formulations to overcome pH-dependent solubility limitations observed in preclinical models?

- Methodological Answer :

- Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles to enhance solubility at neutral pH.

- In Silico Modeling : Predict pH-solubility profiles using tools like GastroPlus™.

- Dissolution Testing : Use USP Apparatus II (paddle) at 50 rpm in biorelevant media (FaSSIF/FeSSIF) .

Q. What molecular techniques are most effective for identifying emerging resistance mechanisms during prolonged this compound exposure in bacterial cultures?

- Methodological Answer :

- Whole-Genome Sequencing : Identify mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes.

- RNA-Seq : Profile efflux pump (e.g., norA) overexpression.

- Crystal Violet Assays : Quantify biofilm formation under sub-MIC drug pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.